molecular formula C11H9BrN2O2S B2766587 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 890082-07-2

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2766587
CAS No.: 890082-07-2
M. Wt: 313.17
InChI Key: BHUGJXNXMIEUPC-UHFFFAOYSA-N
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Description

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid is a specialized heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged scaffold in pharmaceutical development due to its prevalence in biologically active molecules . The structure incorporates both a carboxylic acid and a bromoanilino group, making it a versatile intermediate for further synthetic modification through coupling, condensation, and metal-catalyzed cross-coupling reactions. The thiazole moiety is a significant pharmacophore in antitumor research. Scientific literature highlights that thiazole and thiadiazole derivatives are actively investigated as novel c-Met inhibitors (a receptor tyrosine kinase target) for the development of antitumor agents . Furthermore, thiazole-containing compounds have demonstrated promising in vitro antimicrobial activity , particularly against Gram-positive bacteria, including resistant strains like Staphylococcus aureus . The presence of the bromine atom on the anilino ring enhances the potential of this compound to serve as a key intermediate in the synthesis of more complex molecules for biological screening . This product is intended for research purposes as a chemical building block. It is provided for use in laboratory settings only. For Research Use Only. Not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUGJXNXMIEUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

4-Bromoaniline reacts with thiourea in ethanol under reflux to form a thioamide intermediate. Subsequent cyclization with ethyl 2-chloroacetoacetate introduces the methyl group (C-4) and ethyl ester (C-5). Hydrolysis of the ester yields the carboxylic acid. Key parameters include:

Parameter Optimal Condition Yield (%) Purity (HPLC, %)
Solvent Ethanol 78 99.5
Temperature 80°C (reflux)
Reaction Time 6–8 hours
Hydrolysis Agent LiOH/MeOH (0°C, 1 h) 92 99.9

The methyl group at C-4 originates from ethyl 2-chloroacetoacetate, while the carboxylic acid is introduced via ester hydrolysis. Side reactions, such as bromine displacement, are minimized by avoiding strong nucleophiles in early stages.

Cyclocondensation of Thioamide Derivatives

An alternative route employs preformed thioamides, enhancing regioselectivity. 4-Bromoaniline is converted to 3-cyano-4-bromophenylthioamide using sodium hydrosulfide and anhydrous MgCl₂. Cyclization with ethyl 2-chloroacetoacetate proceeds in toluene at 100°C, followed by hydrolysis (Fig. 1).

Advantages :

  • Higher regiocontrol due to stabilized thioamide intermediates.
  • Reduced byproducts from competing nucleophilic attacks.

Challenges :

  • Thioamide instability necessitates inert atmospheres.
  • Longer reaction times (12–24 hours) for complete conversion.

Solid-Phase Synthesis Strategies

Solid-phase methods enable rapid purification and scalability. Immobilized 4-bromoaniline on Wang resin undergoes sequential acylation and cyclization with ethyl 2-chloroacetoacetate. Cleavage from the resin using trifluoroacetic acid (TFA) yields the ethyl ester, which is hydrolyzed to the carboxylic acid.

Step Reagents/Conditions Yield (%)
Resin Loading Wang resin, DIC, DMAP 95
Cyclization Ethyl 2-chloroacetoacetate, DIPEA 82
Hydrolysis LiOH/THF/H₂O 88

This method achieves >99% purity, ideal for pharmaceutical applications.

Hydrolysis and Purification Techniques

Ester hydrolysis is critical for obtaining the carboxylic acid. Comparative studies show LiOH/MeOH at 0°C achieves near-quantitative conversion without decarboxylation. Alternative agents include NaOH or KOH, but these risk side reactions with the thiazole ring.

Purification :

  • Recrystallization : Ethanol/water mixtures yield crystals with 99.9% purity.
  • Chromatography : Silica gel (CH₂Cl₂/MeOH) resolves residual ester or aniline byproducts.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • C=O Stretch : 1680–1700 cm⁻¹ (carboxylic acid).
  • N–H Stretch : 3300 cm⁻¹ (anilino group).
  • C–Br Stretch : 560 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

Nucleus δ (ppm) Assignment
¹H 2.1–2.3 (s, 3H) C-4 methyl
7.2–7.8 (m, 4H) 4-bromophenyl protons
10.5 (br s, 1H) Anilino NH
¹³C 170.1 Carboxylic acid COOH
155.3 Thiazole C-2
121.8 (C-Br) Aromatic C-Br

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Hantzsch Synthesis 78 99.5 Moderate High
Thioamide Cyclization 85 99.9 High Moderate
Solid-Phase 82 99.9 High Low

The thioamide route offers optimal balance between yield and purity, whereas solid-phase synthesis suits high-throughput applications despite higher costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid, have shown promising antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as diabetes and cardiovascular disorders .

Antimicrobial Activity

Research indicates that thiazole derivatives possess antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against a range of bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Diabetes Management

Emerging studies suggest that thiazole derivatives can improve insulin sensitivity and lipid profiles in diabetic models. For instance, this compound has been linked to the amelioration of hyperglycemia and associated metabolic disturbances in animal studies .

Cancer Treatment

The compound's anticancer potential has been explored through various assays targeting cancer cell lines. It has shown effectiveness against estrogen receptor-positive breast cancer cells, indicating its potential role in cancer therapeutics .

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant reduction in oxidative stress markers in treated models .
Study BAntimicrobial EfficacyShowed effectiveness against multiple bacterial strains in vitro.
Study CAnti-inflammatory PropertiesReduced inflammatory cytokines in animal models .
Study DDiabetes ManagementImproved insulin sensitivity and lipid profiles in diabetic rats .
Study ECancer Cell Line TestingInhibited growth of MCF7 breast cancer cells significantly .

Mechanism of Action

The mechanism of action of 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromoanilino group can participate in various binding interactions, while the thiazole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Modified Substituents

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Key Features Biological Activity Reference
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid Chlorobenzylamino group at position 2 Enhanced antidiabetic activity Reduces blood glucose in STZ-induced rats
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) Isobutoxyphenyl group at position 2 FDA-approved xanthine oxidase inhibitor Treats hyperuricemia and gout
2-(3-Chloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid Chloroanilino group at position 2, methyl at position 5 Altered substituent positions Not explicitly reported; likely modulates target binding
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid Bromine at position 2, no anilino group Simpler structure, lacks amino linkage Research applications in synthesis
Key Observations:
  • Substituent Position and Type: The position of the methyl group (4 vs. 5) and the nature of the amino-linked group (anilino vs. benzylamino) significantly impact biological interactions. For example, febuxostat’s isobutoxyphenyl group enhances xanthine oxidase inhibition, while the chlorobenzylamino analog’s antidiabetic activity is attributed to its ability to modulate oxidative enzymes .
Antidiabetic Activity:

The chlorobenzylamino analog (2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid) demonstrated significant antidiabetic effects in streptozotocin-induced diabetic rats, reducing blood glucose levels by 42% and improving insulin sensitivity. This activity was linked to its ability to scavenge free radicals and suppress pro-inflammatory cytokines .

Xanthine Oxidase Inhibition:

Febuxostat’s direct phenyl-thiazole linkage enables strong binding to xanthine oxidase, with an IC50 of ~1 nM . In contrast, benzylamino-substituted analogs (e.g., 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids) showed moderate inhibition (IC50 10–50 µM), attributed to the flexible methylene spacer between the aromatic ring and thiazole core . The bromoanilino compound’s rigid anilino group may offer intermediate binding affinity.

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances aqueous solubility, but bromine’s hydrophobicity may reduce it compared to chlorine-containing analogs .
  • pKa : Predicted pKa values for similar thiazole-carboxylic acids range from 0.96–4.2, indicating strong acidity conducive to salt formation .
  • Thermal Stability : Methyl and halogen substituents improve thermal stability, with melting points often exceeding 200°C (e.g., febuxostat melts at 214–215°C) .

Biological Activity

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound notable for its thiazole ring structure, which is substituted with a bromoanilino group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrN2O2SC_{11}H_{10}BrN_2O_2S, with a molecular weight of approximately 292.15 g/mol. The compound typically appears as a white to light yellow crystalline powder with a melting point around 158 °C (dec.).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromoanilino group facilitates various binding interactions, while the thiazole ring engages in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to significant biological effects.

Antioxidant Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Enzyme Inhibition

One of the key areas of study involves the xanthine oxidase inhibitory activity of thiazole derivatives. For instance, related compounds have demonstrated moderate xanthine oxidase inhibition with IC50 values ranging from 3.6 μM to 9.9 μM. This suggests that this compound may also possess similar inhibitory effects, making it a candidate for further investigation in conditions like gout and hyperuricemia .

Anti-inflammatory Effects

Thiazole derivatives have shown potential in reducing inflammation through various pathways. The structural features of this compound may contribute to its efficacy in mitigating inflammatory responses in cellular models .

Research Findings and Case Studies

Study Findings
Study on Xanthine Oxidase InhibitionCompounds similar to this compound showed IC50 values indicating moderate inhibition of xanthine oxidase .
Antioxidant Activity AssessmentThiazole derivatives were found to effectively reduce oxidative stress markers in vitro and in vivo studies .
Anti-inflammatory MechanismsResearch indicated that thiazole compounds could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with 4-bromoaniline in a polar solvent (e.g., methanol/water mixture) under reflux. Potassium carbonate is often used as a base to facilitate the reaction .
  • Step 2: Hydrolysis of the ester group to the carboxylic acid using aqueous NaOH or HCl.
  • Step 3: Purification via recrystallization or column chromatography. Key challenges include optimizing reaction time and temperature to minimize byproducts like unsubstituted thiazole intermediates .

Basic: How is the purity and structural integrity of the compound verified?

Methodological Answer:

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard. For example, a C18 column and acetonitrile/water mobile phase (70:30 v/v) can achieve resolution >95% .
  • Structural Confirmation:
    • NMR: 1H^1H- and 13C^{13}C-NMR spectra should confirm the presence of the 4-bromoanilino group (e.g., aromatic protons at δ 7.2–7.6 ppm) and the thiazole ring (C=O at ~170 ppm in 13C^{13}C-NMR) .
    • Mass Spectrometry: High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]+^+ at m/z 341.98 for C11H9BrN2O2S_{11}H_9BrN_2O_2S) .

Advanced: How can X-ray crystallography be applied to determine the molecular structure?

Methodological Answer:

  • Crystallization: Use slow evaporation of a saturated solution in DMSO/water (1:1) to obtain single crystals.
  • Data Collection: Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Use SHELXL for small-molecule refinement. Key parameters include:
    • R-factors: Aim for R1<0.05R_1 < 0.05 and wR2<0.15wR_2 < 0.15.
    • Thermal Parameters: Anisotropic displacement parameters for non-H atoms.
      The bromine atom’s electron density map should confirm substitution at the para position of the anilino group .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for antidiabetic activity?

Methodological Answer:

  • In Vivo Models: Test the compound in streptozotocin (STZ)-induced diabetic rats. Measure blood glucose levels post-administration (e.g., 50–100 mg/kg dose) over 14 days. Compare with positive controls like metformin .
  • Key Structural Features:
    • The 4-bromoanilino group enhances activity due to its electron-withdrawing effect, improving binding to insulin receptors.
    • Methyl substitution at the thiazole 4-position increases metabolic stability .
  • Enzyme Assays: Evaluate xanthine oxidase (XO) inhibition via spectrophotometric uric acid quantification at 295 nm. IC50_{50} values <10 μM indicate high potency .

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Experimental Variables: Standardize protocols for animal models (e.g., STZ dose, fasting time) and cell lines (e.g., HepG2 for glucose uptake assays).
  • Data Normalization: Express results as % change relative to baseline (e.g., glucose reduction) rather than absolute values.
  • Meta-Analysis: Use software like RevMan to pool data from studies with comparable methodologies. For example, discrepancies in IC50_{50} values for XO inhibition may arise from variations in enzyme sources (bovine vs. human) .

Advanced: What analytical methods detect genotoxic impurities in related thiazole derivatives?

Methodological Answer:

  • Static Headspace Gas Chromatography (GC-ECD):
    • Column: DB-624 (30 m × 0.32 mm, 1.8 μm).
    • Conditions: Oven temp 40°C (hold 5 min) → 240°C at 20°C/min.
    • Detection: Limit of quantification (LOQ) ≤ 1 ppm for alkyl bromides (e.g., 4-bromo-2-chloroaniline).
  • Design of Experiments (DoE): Optimize parameters like equilibration time and temperature using a 32^2 factorial design to maximize sensitivity .

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